

# The Discovery and Synthesis of ONO-4819: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ONO-4819, also known as **Rivenprost**, is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive overview of its discovery, synthesis, and mechanism of action, with a focus on its therapeutic potential in bone regeneration, hepatoprotection, and inflammatory diseases. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a summary of its quantitative data and a visualization of its core signaling pathway.

## **Discovery and Rationale**

The discovery of ONO-4819 stemmed from the understanding that prostaglandin E2 plays a crucial role in bone metabolism. While PGE2 itself has both anabolic and catabolic effects, research identified the EP4 receptor as the primary mediator of its bone-forming activities. This led to the development of selective EP4 agonists to harness the anabolic potential of PGE2 while minimizing its undesirable effects. ONO-4819 emerged as a chemically stable and highly selective agonist for the EP4 receptor, demonstrating promising therapeutic effects in preclinical models of osteoporosis, liver injury, and colitis.[1][2][3]

## **Chemical Synthesis**



An improved and robust synthesis for ONO-4819 has been developed to ensure high chemical purity and overcome challenges in removing byproducts associated with earlier methods.[4] Key improvements include the use of y-thiobutyrolactone as a sulfur source for the introduction of the sulfur-containing side chain, which avoids the formation of byproducts encountered with potassium thioacetate.[4]

A critical step in the synthesis is the stereoselective reduction of an enone intermediate to establish the chiral alcohol. The improved process utilizes (-)-DIP-chloride, which enhances enantioselectivity and simplifies the purification process compared to the previously used binaphthol-modified lithium aluminum hydride.[4] To ensure precise process control and facilitate the purification of intermediates through crystallization, benzoyl and tert-butyldimethylsilyl (TBDMS) groups are employed as protecting groups for hydroxyl functions.[4]

A detailed, step-by-step visual reaction scheme is proprietary and not publicly available in the reviewed literature.

### **Mechanism of Action**

ONO-4819 exerts its biological effects by selectively binding to and activating the EP4 receptor, a G-protein coupled receptor.[5] The primary signaling pathway initiated by ONO-4819 is the Gs-alpha pathway.

// Edges ONO4819 -> EP4R [label="binds"]; EP4R -> Gs [label="activates"]; Gs -> AC [label="activates"]; ATP -> cAMP [headlabel="converts", arrowhead="open", style=dashed, color="#202124", fontcolor="#202124"]; AC -> ATP [style=invis]; cAMP -> PKA [label="activates"]; PKA -> PKA\_active [style=invis]; PKA\_active -> CREB [label="phosphorylates"]; CREB -> Runx2\_Osterix; CREB -> PPARg; Runx2\_Osterix -> Osteoblast\_Diff; Osteoblast\_Diff -> Bone\_Formation; PPARg -> Adipocyte\_Diff; }

ONO-4819 EP4 Receptor Signaling Pathway

Upon binding of ONO-4819, the EP4 receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[6] The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6][7] Activated PKA then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which translocate to the nucleus. This cascade ultimately modulates gene expression, leading to an upregulation of osteogenic transcription factors such



as Runx2 and Osterix, and a downregulation of adipogenic transcription factors like PPARy.[2] [8] This dual action promotes the differentiation of mesenchymal stem cells into osteoblasts while inhibiting their differentiation into adipocytes, resulting in a net anabolic effect on bone.[2] [8]

**Quantitative Data** 

**Table 1: In Vitro Efficacy** 

| Parameter                                              | Value       | Cell Line | Reference |
|--------------------------------------------------------|-------------|-----------|-----------|
| EP4 Receptor Binding<br>Affinity (Ki)                  | 0.7 nM      | -         | [5]       |
| Effective Concentration for Osteoblast Differentiation | 1 nM - 1 μM | C3H10T1/2 | [5]       |
| Effective Concentration for Adipocyte Inhibition       | 1 nM - 1 μM | C3H10T1/2 | [5]       |

## **Table 2: In Vivo Efficacy in Animal Models**



| Model                         | Species               | Dosage and<br>Administration                      | Key Findings                                                                   | Reference |
|-------------------------------|-----------------------|---------------------------------------------------|--------------------------------------------------------------------------------|-----------|
| Bone Formation                | Sprague-Dawley<br>Rat | 10 μg/kg, s.c. for<br>5 weeks                     | Increased osteoblast number, bone volume, and bone formation rate.             | [2]       |
| Ovariectomized (Osteoporosis) | Rat                   | 3 & 30 μg/kg,<br>s.c. twice daily<br>for 11 weeks | Dose-dependent increase in Bone Mineral Density (BMD).                         | [9][10]   |
| Acute Liver Injury            | Wistar Rat            | 0.2 mg/kg, i.p.<br>single dose                    | Inhibited hepatic<br>necrosis;<br>decreased AST,<br>ALT, TNF-α, and<br>IFN-γ.  | [5][11]   |
| Mechanically<br>Loaded Bone   | Wistar Rat            | 3 & 30 μg/kg,<br>s.c. twice daily<br>for 3 weeks  | Increased cortical bone formation and additive effect with mechanical loading. | [12]      |

Table 3: Phase II Clinical Trial for Ulcerative Colitis

(NCT00296556)

| Parameter                   | ONO-4819CD<br>Group      | Placebo Group | Reference |
|-----------------------------|--------------------------|---------------|-----------|
| Number of Patients          | 4                        | 3             | [13]      |
| Remission                   | 1 out of 4               | 0 out of 3    | [13]      |
| Histological<br>Improvement | Observed in all patients | Not observed  | [13]      |



# **Experimental Protocols**In Vitro Osteoblast and Adipocyte Differentiation Assay

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFF"]; seed\_cells [label="Seed C3H10T1/2 cells\n(e.g., 10^4 cells/well in 24-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; add\_media [label="Add differentiation media with varying\nconcentrations of ONO-4819 (1 nM - 1 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture for a defined period\n(e.g., up to 21 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; alp\_staining [label="Alkaline Phosphatase (ALP)\nStaining", fillcolor="#FFFFFF", fontcolor="#202124"]; alizarin\_red [label="Alizarin Red Staining\n(Mineralization)", fillcolor="#FFFFFF", fontcolor="#202124"]; oil\_red\_o [label="Oil Red O Staining\n(Lipid Droplets)", fillcolor="#FFFFFF", fontcolor="#202124"]; rt\_qpcr [label="RT-qPCR for Gene Expression\n(Runx2, Osterix, PPARy)", fillcolor="#FFFFFF", fontcolor="#FFFFFF"];

// Edges start -> seed\_cells; seed\_cells -> add\_media; add\_media -> culture; culture -> analysis; analysis -> alp\_staining [label="Osteoblast\nActivity"]; analysis -> alizarin\_red [label="Osteoblast\nMaturation"]; analysis -> oil\_red\_o [label="Adipocyte\nFormation"]; analysis -> rt\_qpcr [label="Gene\nExpression"]; alp\_staining -> end; alizarin\_red -> end; oil\_red\_o -> end; rt\_qpcr -> end; }

#### In Vitro Differentiation Workflow

Objective: To assess the effect of ONO-4819 on the differentiation of mesenchymal stem cells into osteoblasts and adipocytes.

Cell Line: C3H10T1/2, a mouse mesenchymal stem cell line.[14]

#### Protocol:

 Cell Seeding: Plate C3H10T1/2 cells in a 24-well plate at a density of 1 x 10<sup>4</sup> cells per well in DMEM with 10% FBS.[14]



- Induction of Differentiation: After 24 hours, replace the growth medium with a differentiation medium.
  - Osteogenic Medium: DMEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and varying concentrations of ONO-4819 (e.g., 1 nM to 1 µM).
  - Adipogenic Medium: DMEM, 10% FBS, 1 μM dexamethasone, 0.5 mM IBMX, 10 μg/mL insulin, and varying concentrations of ONO-4819.[15]
- Cell Culture: Culture the cells for up to 21 days, replacing the medium every 2-3 days.[14]
- Analysis:
  - Osteoblast Differentiation:
    - Alkaline Phosphatase (ALP) Staining: Assess early osteoblast activity at day 7.
    - Alizarin Red S Staining: Detect calcium deposition and mineralization in the extracellular matrix at day 21.[14]
  - Adipocyte Differentiation:
    - Oil Red O Staining: Visualize lipid droplet accumulation in mature adipocytes at day 8-14.[15]
  - Gene Expression Analysis:
    - Extract total RNA at various time points and perform RT-qPCR to quantify the mRNA levels of osteogenic markers (Runx2, Osterix, ALP) and adipogenic markers (PPARy).
       [2][8]

## In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFF"]; animal\_model [label="Use 15- to 33-week-old\nfemale Sprague-Dawley rats", fillcolor="#F1F3F4", fontcolor="#202124"]; surgery [label="Perform bilateral ovariectomy

### Foundational & Exploratory





(OVX)\nor sham surgery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Administer ONO-4819 (e.g., 3-30  $\mu$ g/kg, s.c.)\nor vehicle daily for 11 weeks", fillcolor="#FBBC05", fontcolor="#202124"]; euthanasia [label="Euthanize animals and\ncollect femora and tibiae", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pqct [label="pQCT/micro-CT Analysis\n(BMD, Trabecular Microstructure)", fillcolor="#FFFFFF", fontcolor="#202124"]; histomorphometry [label="Bone Histomorphometry\n(Bone Formation Rate, Osteoblast Surface)", fillcolor="#FFFFFF", fontcolor="#202124"]; biomechanics [label="Biomechanical Testing\n(Bone Strength)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> animal\_model; animal\_model -> surgery; surgery -> treatment; treatment -> euthanasia; euthanasia -> analysis; analysis -> pqct; analysis -> histomorphometry; analysis -> biomechanics; pqct -> end; histomorphometry -> end; biomechanics -> end; }

#### In Vivo Ovariectomized Rat Workflow

Objective: To evaluate the efficacy of ONO-4819 in preventing bone loss in a postmenopausal osteoporosis model.

Animal Model: 15- to 33-week-old female Sprague-Dawley or Wistar rats.[1][9]

#### Protocol:

- Surgery: Anesthetize the rats and perform bilateral ovariectomy (OVX) to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.[1]
- Treatment: Begin daily subcutaneous (s.c.) injections of ONO-4819 (e.g., doses ranging from 3 to 30 μg/kg) or vehicle control on the day of surgery and continue for a period of 11 weeks.
   [9]
- Sample Collection: At the end of the treatment period, euthanize the animals. Isolate the femora and tibiae for analysis.[1]
- Analysis:



- Bone Mineral Density (BMD) and Microstructure: Analyze the proximal tibia or femur using peripheral quantitative computed tomography (pQCT) or micro-CT to determine trabecular and cortical BMD, bone volume fraction (BV/TV), and other microarchitectural parameters.
   [9]
- Bone Histomorphometry: Process undecalcified bone sections and perform staining (e.g., Von Kossa) to quantify dynamic and static parameters of bone formation and resorption, such as mineral apposition rate (MAR), bone formation rate (BFR), and osteoblast/osteoclast surface.[9]
- Biomechanical Testing: Perform compression or three-point bending tests on the vertebral bodies or femurs to assess bone strength and stiffness.[1]

## In Vivo Acute Liver Injury Model

Objective: To assess the hepatoprotective effects of ONO-4819.

Animal Model: Male Wistar rats.[11]

#### Protocol:

- Induction of Injury: Induce acute liver failure by a single intraperitoneal (i.p.) injection of D-galactosamine (GalN; 1 g/kg) and lipopolysaccharide (LPS; 100 μg/kg).[11]
- Treatment: Immediately after the induction of injury, administer a single i.p. injection of ONO-4819 (0.2 mg/kg) or physiological saline (vehicle control).[11]
- Sample Collection: Euthanize the rats 24 hours after the induction of injury. Collect blood for biochemical analysis and liver tissue for histological examination.[11]
- Analysis:
  - Serum Biochemical Analysis: Measure serum levels of aspartate aminotransferase (AST)
     and alanine aminotransferase (ALT) to assess liver damage.[11]
  - Cytokine Analysis: Measure serum levels of inflammatory cytokines such as TNF-α and IFN-y using ELISA.[11]



- Histological Analysis: Perform H&E staining on liver sections to evaluate the extent of hepatic necrosis.[11]
- Apoptosis Assay: Use the TUNEL method on liver sections to quantify the apoptotic index of hepatocytes.[11]

#### Conclusion

ONO-4819 is a selective EP4 receptor agonist with significant therapeutic potential, particularly in the field of bone regeneration and for treating inflammatory conditions. Its well-defined mechanism of action through the EP4/cAMP/PKA pathway provides a strong rationale for its anabolic effects on bone and its anti-inflammatory properties. The improved synthesis ensures a high-purity compound for clinical development. Preclinical data strongly support its efficacy in models of osteoporosis and acute liver injury. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Stimulation of bone formation and prevention of bone loss by prostaglandin E EP4 receptor activation PMC [pmc.ncbi.nlm.nih.gov]
- 2. unk.alma.exlibrisgroup.com [unk.alma.exlibrisgroup.com]
- 3. ovid.com [ovid.com]
- 4. An improved synthesis of the selective EP4 receptor agonist ONO-4819 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Prostaglandin E2 EP4 agonist (ONO-4819) accelerates BMP-induced osteoblastic differentiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]







- 9. Effects of a prostaglandin EP4 agonist, ONO-4819, and risedronate on trabecular microstructure and bone strength in mature ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 11. A novel prostaglandin E receptor subtype agonist, 0N0-4819, attenuates acute experimental liver injury in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of a selective agonist for prostaglandin E receptor subtype EP4 (ONO-4819) on the cortical bone response to mechanical loading PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Synthesis of ONO-4819: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157803#discovery-and-synthesis-of-ono-4819]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com